2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid
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Overview
Description
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid is an organic compound characterized by the presence of a dibenzofuran moiety attached to a propanoic acid group via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid typically involves the reaction of dibenzofuran with a suitable thiol reagent under controlled conditions. One common method involves the use of dibenzofuran-4-thiol, which is reacted with a propanoic acid derivative in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., aluminum chloride) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated dibenzofuran derivatives.
Scientific Research Applications
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the sulfanyl group can form covalent bonds with thiol-containing enzymes, inhibiting their activity. These interactions can modulate various cellular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dibenzofuran-4-boronic acid
- Dibenzofuran-2-ylboronic acid
- Dibenzofuran-3-ylboronic acid
- Dibenzofuran-2-carboxaldehyde
Uniqueness
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid is unique due to the presence of both a dibenzofuran moiety and a sulfanyl linkage, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .
Properties
CAS No. |
65010-70-0 |
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Molecular Formula |
C15H12O3S |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-dibenzofuran-4-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C15H12O3S/c1-9(15(16)17)19-13-8-4-6-11-10-5-2-3-7-12(10)18-14(11)13/h2-9H,1H3,(H,16,17) |
InChI Key |
XJDXBPJZASVLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=CC=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
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